3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride is an organic compound with the molecular formula C10H14ClNO2 It is a hydrochloride salt form of 3-[3-(aminomethyl)phenyl]propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-(aminomethyl)benzene, which undergoes a series of reactions to introduce the propanoic acid moiety.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation Products: Nitro derivatives or imines.
Reduction Products: Amines or other reduced forms.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The aromatic ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-(4-Aminophenyl)propanoic acid: Similar structure but with the amino group in the para position.
4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.
4-Aminophenylacetic acid: Features an amino group attached to a phenylacetic acid structure.
Uniqueness: 3-[3-(Aminomethyl)phenyl]propanoic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
3-[3-(aminomethyl)phenyl]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-9-3-1-2-8(6-9)4-5-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDFSHDNAZCWCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.